molecular formula C9H8F3NO3 B195302 Methyl (4-(trifluoromethoxy)phenyl)carbamate CAS No. 177905-10-1

Methyl (4-(trifluoromethoxy)phenyl)carbamate

Cat. No. B195302
M. Wt: 235.16 g/mol
InChI Key: RVSOYUOWAZHCFP-UHFFFAOYSA-N
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Description

“Methyl (4-(trifluoromethoxy)phenyl)carbamate” is a synthetic compound with potent herbicidal properties. It is also known as “Methyl chloroformyl [4-(trifluoromethoxy)phenyl]carbamate” and is one of the important intermediates for synthesizing indoxacarb . It is in a white crystal shape .


Synthesis Analysis

“Methyl (4-(trifluoromethoxy)phenyl)carbamate” was synthesized using two new, convenient methods with excellent yield and low cost compared to existing methods . The synthesis methods were also applied to other aniline derivatives to obtain the desired products with high yields .


Molecular Structure Analysis

The molecular formula of “Methyl (4-(trifluoromethoxy)phenyl)carbamate” is C10H7ClF3NO4 . Its average mass is 297.615 Da and its monoisotopic mass is 297.001556 Da .


Chemical Reactions Analysis

“Methyl (4-(trifluoromethoxy)phenyl)carbamate” is a key intermediate for the synthesis of various excellent pesticides . It can be synthesized by reacting 4-(trifluoromethoxy)aniline with methyl chloroformate in the presence of triethylamine .

Scientific Research Applications

  • Pesticide Synthesis : This compound is a key intermediate in synthesizing various excellent pesticides. A study by Zhang, L. Zhang, and Sun (2011) developed new methods for synthesizing this compound with high yield and low cost, which is beneficial for indoxacarb manufacturing, reducing costs and pollution (Zhang, L. Zhang, & Sun, 2011).

  • Pharmaceutical Research : Velikorodov and Shustova (2017) explored the synthesis of methyl [4-(oxoacetyl)phenyl]carbamate and its transformation into various compounds, indicating its potential in developing pharmaceutical products (Velikorodov & Shustova, 2017).

  • Chemical Synthesis : Research by Distaso and Quaranta (2004) showed that methyl phenyl carbonate, related to methyl (4-(trifluoromethoxy)phenyl)carbamate, can be used as a carbomethoxylating agent of aromatic amines, highlighting its utility in chemical synthesis (Distaso & Quaranta, 2004).

  • Green Chemistry : Yalfani et al. (2015) demonstrated the synthesis of methyl N-phenyl carbamate from aniline using methyl formate, presenting a greener and more efficient method compared to traditional routes (Yalfani, Lolli, Müller, Wolf, & Mleczko, 2015).

  • Prodrug Development : Alexander et al. (1996) investigated (oxodioxolenyl)methyl carbamates as nonchiral prodrug moieties for chiral amines, indicating its potential in drug delivery systems (Alexander, Bindra, Glass, Holahan, Renyer, Rork, Sitko, Stranieri, Stupienski, Veerapanane, & Cook, 1996).

  • Biological Monitoring : Schettgen, Weiss, and Angerer (2001) used phenmedipham (related to methyl (4-(trifluoromethoxy)phenyl)carbamate) for biological monitoring, detecting its metabolite m-toluidine in urine, showing its application in occupational health (Schettgen, Weiss, & Angerer, 2001).

  • Thermodynamic Analysis : Hengshui (2008) conducted a thermodynamic analysis of methyl N-phenyl carbamate synthesis, providing insights for process optimization in industrial applications (Hengshui, 2008).

  • Explosive Detection : Nie et al. (2011) developed a fluorescent poly(2,7-carbazole) with a side chain related to methyl (4-(trifluoromethoxy)phenyl)carbamate for detecting explosives, indicating its use in security applications (Nie, Zhao, Zhang, Ma, Baumgarten, & Müllen, 2011).

properties

IUPAC Name

methyl N-[4-(trifluoromethoxy)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-15-8(14)13-6-2-4-7(5-3-6)16-9(10,11)12/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSOYUOWAZHCFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201045188
Record name Methyl N-[4-(trifluoromethoxy)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201045188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (4-(trifluoromethoxy)phenyl)carbamate

CAS RN

177905-10-1
Record name Methyl N-[4-(trifluoromethoxy)phenyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177905-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl N-[4-(trifluoromethoxy)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201045188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-[4-(trifluoromethoxy)phenyl]-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
D Xu, J Guan, X Xu, S Gong… - Journal of Heterocyclic …, 2016 - Wiley Online Library
9‐Fluorenylmethoxycarbonyl was a good protecting group in the field of chemical industry. In the present paper, a new approach for the synthesis of oxadiazine insecticides indoxacarb …
Number of citations: 6 onlinelibrary.wiley.com
EM Branch - 2006 - piat.org.nz
This document reviews the environmental fate and environmental effects of the insecticide indoxacarb, CAS No. 173584-44-6. The chemical name of indoxacarb is (S)-methyl 7-chloro-2…
Number of citations: 1 www.piat.org.nz
A Leslie - … Reactions in Flow Mode.” University College …, 2021 - researchrepository.ucd.ie
The Curtius rearrangement of carboxylic acids i in the presence of benzyl alcohol was performed as a continuous flow process, enabling a safer and easier scale-up process. Inline …
Number of citations: 2 researchrepository.ucd.ie
EFS Authority, M Arena, D Auteri, S Barmaz… - EFSA Journal, 2018 - ncbi.nlm.nih.gov
The conclusions of EFSA following the peer review of the initial risk assessments carried out by the competent authorities of the rapporteur Member State, France, and co‐rapporteur …
Number of citations: 4 www.ncbi.nlm.nih.gov
M Dogra - 2010 - researchspace.auckland.ac.nz
PA-824, a novel 4-nitroimidazole prodrug, is currently in phase II clinical trial for tuberculosis (TB) therapy. It is bioactivated by the deazaflavin dependent nitroreductase (Ddn) from …
Number of citations: 0 researchspace.auckland.ac.nz
KA Dewey - 2010 - ir.canterbury.ac.nz
Pesticides are an important component of New Zealand’s primary production sectors. Infestation of pests and diseases can affect crop yield, crop value and damage the country’s export …
Number of citations: 1 ir.canterbury.ac.nz
C Number - 1973 - fao.org
Ref Appearance white powder AMR 4141-96 Odour mild innocuous odour AMR 4141-96 Melting point 88.1±0.4 C AMR 4141-96 Relative density 1.44±0.065 AMR 4141-96 Vapour …
Number of citations: 2 www.fao.org

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